L-Cysteinesulfinic acid monohydrate
Overview
Description
L-Cysteinesulfinic Acid (hydrate) is an organic compound with the chemical formula C3H7NO4S·H2O. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is an excitatory amino acid and an agonist of metabotropic glutamate receptors. It plays a significant role in various biochemical processes, including the regulation of cardiovascular functions and oxidative stress responses .
Mechanism of Action
Target of Action
L-Cysteinesulfinic acid monohydrate is a potent agonist at several rat metabotropic glutamate receptors (mGluRs), specifically mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8 . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .
Mode of Action
This compound selectively activates the mGluRs, leading to a series of intracellular events . It is an endogenous agonist of a metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity . This activation results in significant increases in PLD activity in hippocampal slices .
Biochemical Pathways
The activation of mGluRs by this compound triggers the phospholipase D (PLD) pathway . PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a molecule involved in numerous cellular processes, including membrane trafficking, actin cytoskeleton dynamics, and the regulation of a variety of intracellular signaling pathways .
Result of Action
The activation of mGluRs by this compound and the subsequent stimulation of PLD activity can lead to various molecular and cellular effects. These may include changes in neuronal excitability, synaptic plasticity, and potentially other cellular processes influenced by the downstream products of the PLD pathway .
Biochemical Analysis
Biochemical Properties
L-Cysteinesulfinic acid monohydrate plays a significant role in biochemical reactions, particularly in the regulation of cardiovascular functions and neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is cysteine dioxygenase, which catalyzes the conversion of cysteine to this compound. This compound also acts as an agonist at several metabotropic glutamate receptors, including mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These interactions highlight its importance in modulating neurotransmitter activity and cardiovascular regulation.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate cardiovascular functions and act as a neurotransmitter . In cellular models, it affects the fluorescence measurement of cysteine oxidation, indicating its role in oxidative stress responses . Additionally, its interaction with metabotropic glutamate receptors suggests its involvement in modulating synaptic transmission and neuronal excitability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with metabotropic glutamate receptors, where it acts as an agonist . This binding leads to the activation of downstream signaling pathways that influence neurotransmitter release and synaptic plasticity. Furthermore, this compound is involved in the regulation of cardiovascular functions through its interaction with specific receptors and enzymes . These molecular interactions underscore its role in modulating both neuronal and cardiovascular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been used in fluorescence measurements to study cysteine oxidation, indicating its role in oxidative stress responses . The compound’s stability and degradation over time are crucial for its effectiveness in experimental settings, and its long-term effects on cellular function are still being investigated.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It is synthesized from cysteine by the enzyme cysteine dioxygenase and can be further metabolized to taurine and hypotaurine . These metabolic pathways highlight its role in maintaining sulfur amino acid homeostasis and its involvement in various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Its interaction with metabotropic glutamate receptors suggests its localization in neuronal tissues, where it modulates synaptic transmission . Additionally, its role in cardiovascular regulation indicates its presence in cardiovascular tissues. Understanding its transport and distribution is essential for elucidating its physiological functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Its interaction with metabotropic glutamate receptors indicates its presence in synaptic regions, influencing neurotransmitter release and synaptic plasticity Additionally, its involvement in oxidative stress responses suggests its localization in cellular compartments associated with redox regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinesulfinic Acid (hydrate) can be synthesized through the oxidation of L-cysteine by reactive oxygen species. The enzyme cysteine dioxygenase catalyzes the conversion of L-cysteine to L-Cysteinesulfinic Acid. This reaction typically occurs under physiological conditions, with the presence of oxygen and specific cofactors .
Industrial Production Methods
Industrial production of L-Cysteinesulfinic Acid (hydrate) involves the use of biotechnological processes, where microbial fermentation is employed to produce L-cysteine, which is then oxidized to L-Cysteinesulfinic Acid. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinesulfinic Acid (hydrate) undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form L-cysteic acid.
Reduction: It can be reduced back to L-cysteine under specific conditions.
Decarboxylation: It can be decarboxylated to form hypotaurine
Common Reagents and Conditions
Oxidation: Reactive oxygen species, such as hydrogen peroxide, are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Decarboxylation: Enzymatic decarboxylation using sulfinoalanine decarboxylase.
Major Products Formed
Oxidation: L-cysteic acid.
Reduction: L-cysteine.
Decarboxylation: Hypotaurine, which can be further oxidized to taurine.
Scientific Research Applications
L-Cysteinesulfinic Acid (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of various sulfur-containing compounds.
Biology: Acts as an agonist of metabotropic glutamate receptors, influencing neurotransmitter functionality.
Medicine: Investigated for its potential role in regulating cardiovascular functions and as a biomarker for oxidative stress.
Industry: Utilized in the production of taurine, an important compound in the food and pharmaceutical industries
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A precursor to L-Cysteinesulfinic Acid, involved in similar biochemical pathways.
L-Cysteic Acid: An oxidation product of L-Cysteinesulfinic Acid, with similar but distinct biological activities.
Hypotaurine: A decarboxylation product, further oxidized to taurine.
Uniqueness
L-Cysteinesulfinic Acid (hydrate) is unique due to its sulfinic acid functional group, which imparts distinct chemical reactivity and biological activity. Its role as an agonist of metabotropic glutamate receptors and its involvement in oxidative stress responses set it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXTMZYGQXTCZ-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017569 | |
Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-48-0 | |
Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Cysteinesulfinic Acid Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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